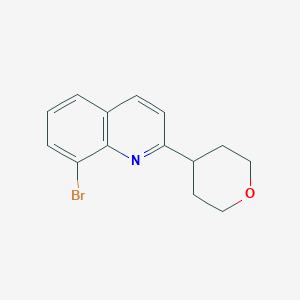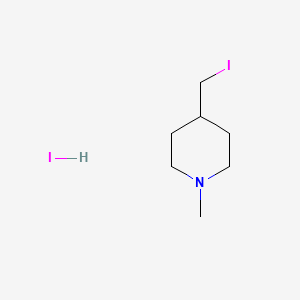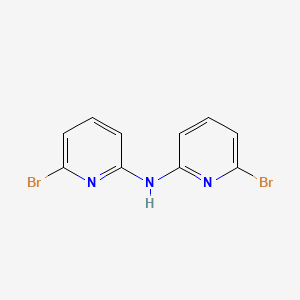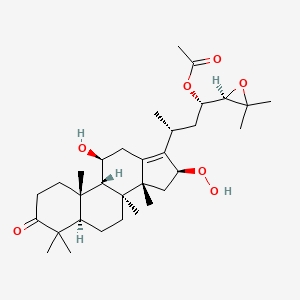![molecular formula C16H28N2O8 B13905143 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid): is a chemical compound characterized by its unique spirocyclic ring systemThe presence of oxygen and nitrogen atoms within the ring system introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) involves several steps, typically starting with the formation of the spirocyclic ring system. The key feature of this compound is the spirocyclic ring, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of advanced chemical reactors and continuous flow systems to ensure consistent production. The compound is then purified through various techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in simpler, reduced forms of the compound.
Scientific Research Applications
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) involves its interactions with molecular targets through hydrogen bonding and other intermolecular forces. The spirocyclic structure allows for unique binding interactions with various biological and chemical targets, influencing pathways and processes within these systems.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but without the methyl group.
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar structure but without the oxalic acid component.
Uniqueness
The uniqueness of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid) lies in its combination of the spirocyclic ring system with the presence of both oxygen and nitrogen atoms, as well as the hemi(oxalic acid) component.
Properties
Molecular Formula |
C16H28N2O8 |
|---|---|
Molecular Weight |
376.40 g/mol |
IUPAC Name |
9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane;oxalic acid |
InChI |
InChI=1S/2C7H13NO2.C2H2O4/c2*1-6-7(4-9-5-7)10-3-2-8-6;3-1(4)2(5)6/h2*6,8H,2-5H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
AODWELBPMMONIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(COC2)OCCN1.CC1C2(COC2)OCCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)




![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)

![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)


![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
